Cas no 824-94-2 (4-Methoxybenzylchloride)

4-Methoxybenzylchloride is an aromatic halide reagent suitable for various chemical transformations, particularly in organic synthesis. Its methoxy group enables selective functionalization and its chloro substituent facilitates nucleophilic substitution reactions, making it a versatile intermediate for the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
4-Methoxybenzylchloride structure
4-Methoxybenzylchloride structure
商品名:4-Methoxybenzylchloride
CAS番号:824-94-2
MF:C8H9ClO
メガワット:156.609461545944
MDL:MFCD00000915
CID:40000
PubChem ID:87572688

4-Methoxybenzylchloride 化学的及び物理的性質

名前と識別子

    • alpha-Chloro-4-methoxytoluene
    • 4-METHOXYBENZYL CHLORIDE
    • PMBC
    • 1-Chloromethyl-4-methoxybenzene
    • 4-(chloromethyl)anisole
    • 4-Methoxybenzyl Chloride (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene
    • 2,6-Dimethyl-4-pyridinecarboxylic acid
    • 4-Chloromethyl anisole
    • p-Methoxybenzyl Chloride
    • Anisyl Chloride (stabilized with Amylene)
    • 4-(Chloromethyl)anisole (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene (ACI)
    • Anisole, p-(chloromethyl)- (6CI, 7CI, 8CI)
    • 1-(Chloromethyl)-4-(methyloxy)benzene
    • 4-(Chloromethyl)-1-methoxybenzene
    • 4-(Chloromethyl)phenyl methyl ether
    • 4-Methyloxybenzyl chloride
    • NSC 172955
    • p-(Chloromethyl)(methoxy)benzene
    • p-(Chloromethyl)anisole
    • p-Anisyl chloride
    • PBMCl
    • PMBCl
    • α-Chloro-4-methoxytoluene
    • α-Chloro-p-methoxytoluene
    • F0001-2114
    • 4-Methoxy-benzylchloride
    • Q500ZS03TI
    • F11275
    • MFCD00000915
    • 4-(methoxy)benzyl chloride
    • 4-methoxyphenylmethyl chloride
    • p-methoxybenzylchloride
    • DTXSID20231718
    • 4-METHOXYBENZYL CHLORIDE (CONTAINS POTASSIUM CARBONATE AS STABILIZER)
    • Para methoxy benzylchloride
    • 4-Methyoxybenzylchloride
    • AKOS000262023
    • STR01214
    • 4-methoxybenzylchlorine
    • (4-methoxyphenyl)methyl chloride
    • CS-W017991
    • M0676
    • 4-methoxybenzyl-chloride
    • 4-Methoxybenzylchloride, stabilized
    • NS00038207
    • p-methoxybenzylchlorid
    • 1-Chloromethyl-4-methoxy-benzene
    • 4-methoxybenzylchloride
    • CCRIS 5108
    • l-(chloromethyl)-4-methoxybenzene
    • 4-methoxylbenzyl chloride
    • 4-Methoxybenzyl Chloride (Stabilized)
    • SCHEMBL13096
    • 4-methoxy benzyl chloride
    • para-Methoxy benzyl chloride
    • para-methoxy benzylchloride
    • NSC172955
    • p-methoxybenzylchoride
    • 824-94-2
    • .ALPHA.-CHLORO-P-METHOXYTOLUENE
    • W-104172
    • FT-0618924
    • para-methoxyl benzyl chloride
    • BCP25855
    • AM20041208
    • Q27287004
    • 4methoxybenzyl chloride
    • 4-methyoxybenzyl chloride
    • 1-(chloro methyl)-4-methoxybenzene
    • NSC-172955
    • paramethoxybenzyl chloride
    • 4-Methoxybenzyl chloride, contains potassium carbonate as stabilizer, 98%
    • Anisole, p-(chloromethyl)-
    • para-methoxybenzylchloride
    • EINECS 212-540-6
    • .alpha.-Chloro-4-methoxytoluene
    • p-methoxy benzyl chloride
    • AM101321
    • Benzene, 1-(chloromethyl)-4-methoxy-
    • a-chloro-4-methoxytoluene
    • EN300-49219
    • UNII-Q500ZS03TI
    • 4-methoxy-benzyl chloride
    • 4-methoxy benzylchloride
    • 4-methoxyl benzyl chloride
    • 1-(chloromethyl)-4-methoxy-benzene
    • para-methoxybenzyl chloride
    • InChI=1/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
    • PMB-Cl
    • 4-(Chloromethyl)anisole; 1-Chloromethyl-4-methoxybenzene
    • 4-Methoxybenzylchloride
    • MDL: MFCD00000915
    • インチ: 1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
    • InChIKey: MOHYOXXOKFQHDC-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(OC)=CC=1
    • BRN: 606667

計算された属性

  • せいみつぶんしりょう: 156.034193g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 156.034193g/mol
  • 単一同位体質量: 156.034193g/mol
  • 水素結合トポロジー分子極性表面積: 9.2Ų
  • 重原子数: 10
  • 複雑さ: 87.3
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.155 g/mL at 25 °C(lit.)
  • ゆうかいてん: −1 °C (lit.)
  • ふってん: 127°C/24mmHg(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: n20/D 1.548(lit.)
  • すいようせい: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい
  • PSA: 9.23000
  • LogP: 2.43400
  • ようかいせい: 未確定
  • じょうきあつ: 0.1±0.4 mmHg at 25°C
  • かんど: 湿熱に敏感

4-Methoxybenzylchloride セキュリティ情報

4-Methoxybenzylchloride 税関データ

  • 税関コード:29093090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Methoxybenzylchloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB113560-5 g
4-Methoxybenzyl chloride, 98%, stabilized with K2CO3; .
824-94-2 98%
5g
€120.10 2023-06-24
Life Chemicals
F0001-2114-5g
4-Methoxybenzylchloride, stabilized
824-94-2 95%+
5g
$60.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-252172A-25 g
4-Methoxybenzyl chloride,
824-94-2 ≥97%
25g
¥1,038.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99410-100g
1-(Chloromethyl)-4-methoxybenzene
824-94-2
100g
¥148.0 2021-09-04
Apollo Scientific
OR25768-25g
4-Methoxybenzyl chloride
824-94-2
25g
£57.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-25g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
25g
¥179.00 2022-09-01
TRC
M261105-5g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
5g
$ 109.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0676-25ml
4-Methoxybenzylchloride
824-94-2 98.0%(GC&T),stabilized with Amylene
25ml
¥695.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M001R-100g
4-Methoxybenzylchloride
824-94-2 97%,stabilized with K2CO3
100g
¥157.0 2022-06-10
1PlusChem
1P0034GS-25g
4-Chloromethyl anisole
824-94-2 95%
25g
$119.00 2025-02-19

4-Methoxybenzylchloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  6 h, 40 °C
リファレンス
A General Catalytic Method for Highly Cost- and Atom-Efficient Nucleophilic Substitutions
Huy, Peter H. ; et al, Chemistry - A European Journal, 2018, 24(29), 7410-7416

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Silicon tetrachloride Catalysts: Trichloro[η4-N,N′-(1,2-dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)be… Solvents: Chloroform-d ;  24 h, rt
リファレンス
α-Diimine-Niobium Complex-Catalyzed Deoxychlorination of Benzyl Ethers with Silicon Tetrachloride
Parker, Bernard F.; et al, Inorganic Chemistry, 2019, 58(19), 12825-12831

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
リファレンス
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; et al, Tetrahedron Letters, 2016, 57(22), 2430-2433

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; overnight, rt
リファレンス
Palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane: remarkable effect of palladium nanoparticles
Feng, Xiujuan; et al, Organic Letters, 2013, 15(1), 108-111

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
リファレンス
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
リファレンス
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride
リファレンス
Reactions of α-azido sulfones with bases
Jarvis, Bruce B.; et al, Journal of Organic Chemistry, 1980, 45(11), 2265-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  5 min, 0 °C
1.3 Reagents: Triphosgene ;  5 min, 0 °C
1.4 Solvents: Dichloromethane ;  rt
1.5 Solvents: Dichloromethane ;  1 h, rt
リファレンス
Intrinsic sensing fluorescent probe for the solid phase synthesis of 1,4-benzodiazepine-2,5-dione
Rivero, Ignacio A.; et al, ARKIVOC (Gainesville, 2003, (11), 27-36

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  6 h, 0 °C
リファレンス
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation
Chaves, Otavio Augusto; et al, Molbank, 2021, (3),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water
リファレンス
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

ごうせいかいろ 11

はんのうじょうけん
1.1 15 min, 4 - 5 bar, 40 °C
1.2 Reagents: Isopropanol
リファレンス
A laboratory-scale continuous flow chlorine generator for organic synthesis
Strauss, Franz J.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 472-476

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
リファレンス
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Carbon tetrachloride
リファレンス
The absence of temperature effect in the competitive beta-cleavages of benzyl methyl substituted-benzyl carbinyloxy radicals
Kim, Sung Soo; et al, Tetrahedron Letters, 1991, 32(36), 4725-8

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Azobisisobutyronitrile Solvents: Benzene
リファレンス
Monomeric metaphosphate formation during radical-based dephosphorylation
Avila, L. Z.; et al, Journal of the American Chemical Society, 1988, 110(23), 7904-6

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulf… Solvents: Acetonitrile ;  2 min, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 min, rt; 3 h, rt; rt → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, < 25 °C
リファレンス
N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide: A Convenient Sulfamoylation Reagent for Alcohols
Armitage, Ian; et al, Organic Letters, 2012, 14(10), 2626-2629

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Triphosgene Solvents: Dichloromethane
リファレンス
Triphosgene/triphenylphosphine: a mild reagent for the conversion of alcohols to chlorides
Rivero, I. A.; et al, Synthetic Communications, 1993, 23(5), 711-14

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
リファレンス
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride
リファレンス
Behavior of benzyl sulfoxides toward acid chlorides. Useful departures from the Pummerer reaction
Chupp, John P.; et al, Journal of Organic Chemistry, 1984, 49(24), 4711-16

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
リファレンス
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

4-Methoxybenzylchloride Raw materials

4-Methoxybenzylchloride Preparation Products

4-Methoxybenzylchloride 関連文献

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